Methyl α-Hydroxyvalerate: A Technical Guide to Structure, Synthesis, and Application
Methyl α-Hydroxyvalerate: A Technical Guide to Structure, Synthesis, and Application
This guide provides an in-depth technical overview of methyl α-hydroxyvalerate, also known as methyl 2-hydroxypentanoate. It is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a comprehensive understanding of this versatile bifunctional molecule. The content herein synthesizes fundamental chemical principles with practical, field-proven insights into its characterization and synthesis.
Section 1: Molecular Identity and Physicochemical Properties
Methyl α-hydroxyvalerate is an organic compound featuring both a hydroxyl (-OH) and a methyl ester (-COOCH₃) functional group. The "alpha" or "2-" designation indicates that the hydroxyl group is located on the carbon atom immediately adjacent to the ester's carbonyl carbon. This specific arrangement is crucial to its reactivity and utility as a chemical intermediate.
Chemical Structure
The structural formula of methyl 2-hydroxypentanoate is fundamental to understanding its chemical behavior.
Caption: 2D structure of Methyl 2-Hydroxypentanoate.
Core Chemical Data
A summary of the key identifiers and physical properties for methyl 2-hydroxypentanoate is provided below. It is important to note that while some data is readily available, specific physical constants like boiling point for this exact isomer are not widely published. Data for the closely related isomer, methyl 3-hydroxypentanoate, is provided for reference.
| Property | Value | Source(s) |
| IUPAC Name | Methyl 2-hydroxypentanoate | [1] |
| Synonyms | Methyl α-hydroxyvalerate | [1] |
| CAS Number | 108740-82-5 | [2] |
| Molecular Formula | C₆H₁₂O₃ | [2] |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Purity (Typical) | ≥99% | [2] |
| Boiling Point | 68-70 °C @ 5 mmHg (for Methyl 3-hydroxypentanoate) | [3] |
| Density | 1.029 g/mL at 20 °C (for Methyl 3-hydroxypentanoate) | [3] |
Section 2: Spectroscopic Characterization (Predictive Analysis)
As experimental spectra for methyl 2-hydroxypentanoate are not widely available in public databases, this section provides a predictive analysis based on established spectroscopic principles. This approach is a critical skill for chemists to verify the identity and purity of a synthesized compound.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups within a molecule. The key absorptions expected for methyl 2-hydroxypentanoate are dictated by its hydroxyl, ester, and alkyl functionalities.[4][5]
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity/Shape |
| 3550 - 3200 | O-H stretch | Alcohol | Strong, Broad |
| 2960 - 2850 | C-H stretch | sp³ C-H (Alkyl) | Strong |
| 1750 - 1735 | C=O stretch | Ester (Carbonyl) | Strong, Sharp |
| 1300 - 1000 | C-O stretch | Ester & Alcohol | Strong |
The most diagnostic peaks are the broad O-H stretch above 3200 cm⁻¹ and the very strong, sharp C=O stretch around 1740 cm⁻¹. The presence of both is a strong indicator of an α-hydroxy ester structure.[6][7]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms. Based on its structure, we can predict five distinct proton signals.[8][9]
| Predicted δ (ppm) | Proton Assignment | Multiplicity | Integration | Rationale |
| ~ 0.9 | -CH₂CH₃ | Triplet (t) | 3H | Adjacent to a CH₂ group (2 neighbors + 1 = 3). |
| ~ 1.4 - 1.7 | -CH₂ CH₂- & -CH₂CH₂ CH- | Multiplet (m) | 4H | Complex splitting from adjacent CH₃ and CH groups. |
| ~ 3.7 | -COOCH₃ | Singlet (s) | 3H | No adjacent protons. Deshielded by ester oxygen. |
| ~ 4.1 | -CH (OH)- | Triplet (t) or dd | 1H | Adjacent to a CH₂ group. Deshielded by -OH and ester. |
| Variable | -OH | Singlet (s, broad) | 1H | Labile proton; may exchange. Does not typically couple. |
Chemical shift prediction is based on standard functional group effects. Actual values can vary depending on solvent and concentration.[10][11]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the number of unique carbon environments. For the achiral structure of methyl 2-hydroxypentanoate, six distinct carbon signals are expected.
| Predicted δ (ppm) | Carbon Assignment | Rationale |
| ~ 14 | -CH₂C H₃ | Terminal alkyl carbon. |
| ~ 19 | -C H₂CH₃ | Alkyl carbon, beta to hydroxyl. |
| ~ 35 | -C H₂CH(OH)- | Alkyl carbon, alpha to hydroxyl. |
| ~ 52 | -COOC H₃ | Methyl ester carbon, deshielded by oxygen. |
| ~ 70 | -C H(OH)- | Carbon bearing the hydroxyl group, deshielded. |
| ~ 175 | >C =O | Carbonyl carbon, highly deshielded. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and structural information based on fragmentation patterns.
-
Molecular Ion (M⁺): The parent molecular ion peak is expected at a mass-to-charge ratio (m/z) of 132, corresponding to the molecular weight of C₆H₁₂O₃.
-
Key Fragmentation Pathways: Alpha-hydroxy esters undergo characteristic cleavages that can be used for identification.[12][13]
-
Loss of Methoxy Radical (m/z 101): Cleavage of the O-CH₃ bond results in a [M-31]⁺ fragment.
-
Loss of the Propyl Radical (m/z 89): Alpha-cleavage of the C-C bond adjacent to the hydroxyl group results in the loss of a propyl radical (•CH₂CH₂CH₃), leaving a resonance-stabilized fragment [HO-CH-COOCH₃]⁺. This is often a prominent peak.
-
Loss of Carbomethoxy Group (m/z 73): Cleavage can also result in the loss of the •COOCH₃ group, leaving a [M-59]⁺ fragment.
-
Caption: Predicted major fragmentation pathways for Methyl 2-Hydroxypentanoate.
Section 3: Synthesis Methodology - Fischer Esterification
The most direct and industrially relevant synthesis of methyl α-hydroxyvalerate is the Fischer esterification of 2-hydroxypentanoic acid with methanol, catalyzed by a strong acid.[14] This is a reversible equilibrium-driven reaction.
Underlying Principles and Causality
The Fischer esterification mechanism involves several key, reversible steps.[15][16] The use of a strong acid (e.g., H₂SO₄) is critical as it protonates the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol). To drive the equilibrium towards the product ester, methanol is typically used in large excess, and the water formed during the reaction is removed.[17]
Experimental Protocol
This protocol is a representative, self-validating system for the synthesis and purification of methyl 2-hydroxypentanoate.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxypentanoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (10-20 eq, serving as both reactant and solvent). While stirring, cautiously add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution to remove residual salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure methyl 2-hydroxypentanoate.
Caption: General workflow for the synthesis of Methyl 2-Hydroxypentanoate.
Section 4: Applications in Research and Development
The utility of methyl 2-hydroxypentanoate stems from its bifunctional nature, possessing two distinct reactive sites: a secondary alcohol and an ester. This allows for selective chemical modifications, making it a valuable building block in multi-step syntheses.[2]
-
Pharmaceutical & Cosmetic Synthesis: It is a crucial intermediate in the production of 1,2-pentanediol, a widely used humectant and solvent in various drug formulations and cosmetic products. The quality and purity of the starting ester are paramount for meeting stringent industry standards.[2]
-
Agrochemical Synthesis: The agrochemical sector utilizes methyl 2-hydroxypentanoate for the synthesis of propiconazole, a potent broad-spectrum fungicide used to protect a variety of crops from fungal diseases. The efficiency of the synthesis pathway is directly impacted by the quality of this intermediate.[2]
-
Fine Chemical Manufacturing: Beyond these primary uses, its reactive hydroxyl and ester groups allow for a wide range of chemical transformations, positioning it as a versatile platform molecule in the synthesis of more complex specialty chemicals.[2]
Section 5: Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for methyl 2-hydroxypentanoate is not universally available, its hazards can be inferred from similar short-chain aliphatic esters. It should be handled as a flammable liquid and a potential eye and skin irritant.[1][18]
-
GHS Hazard Pictograms (Anticipated):
-
GHS02 (Flame): Flammable liquid.
-
GHS07 (Exclamation Mark): May cause skin and serious eye irritation.
-
-
Precautionary Statements for Handling:
-
Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[18]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[18]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
IF ON SKIN: Wash with plenty of soap and water.[18]
-
Store in a well-ventilated place. Keep container tightly closed.[19]
-
Handle in accordance with good industrial hygiene and safety practices.[20]
-
Section 6: References
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Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Online] Available at: [Link]
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Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Online] Available at: [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. [Online] Available at: [Link]
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The Organic Chemistry Tutor. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Online] YouTube. Available at: [Link]
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ACS Publications. Chemical ionization mass spectra of .alpha.-hydroxy carbonyl derivatives. Formation of stable electron-deficient carbocations. [Online] The Journal of Organic Chemistry. Available at: [Link]
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Spectroscopy Asia. The prediction of 1H NMR chemical shifts in organic compounds. [Online] Available at: [Link]
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Wikipedia. Fischer–Speier esterification. [Online] Available at: [Link]
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The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Online] Available at: [Link]
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Yeast Metabolome Database. Methyl 2-hydroxy benzoate (YMDB01370). [Online] Available at: [Link]
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ResearchGate. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low‐resolution mass spectrometry: A practical approach. [Online] Available at: [Link]
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UCLA Chemistry. IR Absorption Table. [Online] Available at: [Link]
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MDPI. Exploring Lemon Industry By-Products for Polyhydroxyalkanoate Production: Comparative Performances of Haloferax mediterranei PHBV vs. Commercial PHBV. [Online] Available at: [Link]
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MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Online] Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of Methyl 2-Hydroxypentanoate in Specialty Chemical Synthesis. [Online] Available at: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]
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University of California, Santa Cruz. Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Online] Available at: [Link]
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PubChem. methyl (2R)-5-amino-2-hydroxypentanoate. [Online] Available at: [Link]
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Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Online] Available at: [Link]
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